

# 1-Methylpiperidine-4-carbonitrile chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-Methylpiperidine-4-carbonitrile**

Cat. No.: **B1314567**

[Get Quote](#)

An In-Depth Technical Guide to **1-Methylpiperidine-4-carbonitrile**

## Abstract

This technical guide provides a comprehensive analysis of **1-methylpiperidine-4-carbonitrile** (CAS No. 20691-92-3), a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its fundamental chemical structure, IUPAC nomenclature, and detailed physicochemical properties. We present a thorough examination of its spectroscopic signature, offering predicted data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry to facilitate its unambiguous identification. A plausible and detailed synthetic protocol from a common starting material is provided, emphasizing the causal logic behind reagent selection and reaction conditions. Furthermore, this guide explores the compound's chemical reactivity, focusing on the strategic transformation of its nitrile functional group, and contextualizes its application as a key intermediate in the synthesis of pharmacologically active agents.<sup>[1]</sup> Safety, handling, and storage protocols are also summarized to ensure best laboratory practices.

## Introduction

The piperidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.<sup>[2]</sup> Its conformational characteristics and ability to be functionalized make it an invaluable motif for drug design.<sup>[2]</sup> **1-Methylpiperidine-4-carbonitrile** is a prime example of a versatile piperidine-based intermediate. Its structure combines the N-methylated piperidine core with a reactive cyano group at the C4 position. This cyano group serves as a versatile chemical handle,

capable of being transformed into other critical functionalities such as primary amines or carboxylic acids, thereby opening pathways to a diverse array of complex molecular architectures.<sup>[3]</sup> This guide serves as a technical resource for researchers, providing foundational knowledge and practical insights into the chemistry and application of this important synthetic intermediate.

## Chapter 1: Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. This chapter details the identity and structural features of **1-Methylpiperidine-4-carbonitrile**.

### Chemical Identity

The core data for **1-Methylpiperidine-4-carbonitrile** is summarized in the table below.

Property	Value	Source(s)
IUPAC Name	1-Methylpiperidine-4-carbonitrile	Internal Prediction
CAS Number	20691-92-3	[4][5]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub>	[1][4]
Molecular Weight	124.18 g/mol	[4]
Appearance	Yellow liquid (typical)	[1]
Purity	≥ 95% (GC) (typical commercial grade)	[1]

### Structural Elucidation

**1-Methylpiperidine-4-carbonitrile** features a saturated six-membered heterocycle, piperidine, with a nitrogen atom at position 1 and a carbonitrile (-C≡N) group at position 4. A methyl group is attached to the nitrogen, forming a tertiary amine. The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents at the C4 position able to exist in either

an axial or equatorial orientation. The presence of the nitrile group introduces a region of high electron density and a potential site for nucleophilic addition or reduction.

2D Chemical Structure:

Caption: 2D structure of **1-Methylpiperidine-4-carbonitrile**.

## Chapter 2: Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and quality control. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on the known structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show several key signals. A sharp singlet corresponding to the three protons of the N-methyl group would likely appear in the 2.2-2.5 ppm range. The protons on the piperidine ring (at C2, C3, C5, and C6) would present as complex, overlapping multiplets, typically between 1.5 and 3.0 ppm. The proton at C4, being attached to a quaternary carbon, is absent.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides a clear fingerprint. The N-methyl carbon should appear around 46 ppm. The carbons of the piperidine ring would resonate in the 25-55 ppm range. The quaternary carbon at C4, attached to the nitrile, would be further downfield. The most distinct signal is that of the nitrile carbon, expected in the 120-125 ppm region, which is characteristic for carbonitrile groups.

### Infrared (IR) Spectroscopy

The IR spectrum is dominated by a few characteristic absorption bands. The most diagnostic peak is the sharp, medium-intensity stretch for the nitrile group ( $\text{C}\equiv\text{N}$ ), which is expected in the range of  $2210\text{-}2260\text{ cm}^{-1}$ . Aliphatic C-H stretching vibrations from the methyl and methylene groups will be visible just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{-}2950\text{ cm}^{-1}$ ).

### Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak ( $\text{M}^+$ ) at an  $\text{m/z}$  value corresponding to its molecular weight, 124. Key fragmentation patterns would likely

involve the loss of the nitrile group (HCN, 27 Da) or cleavage of the piperidine ring.

#### Table of Predicted Spectroscopic Data

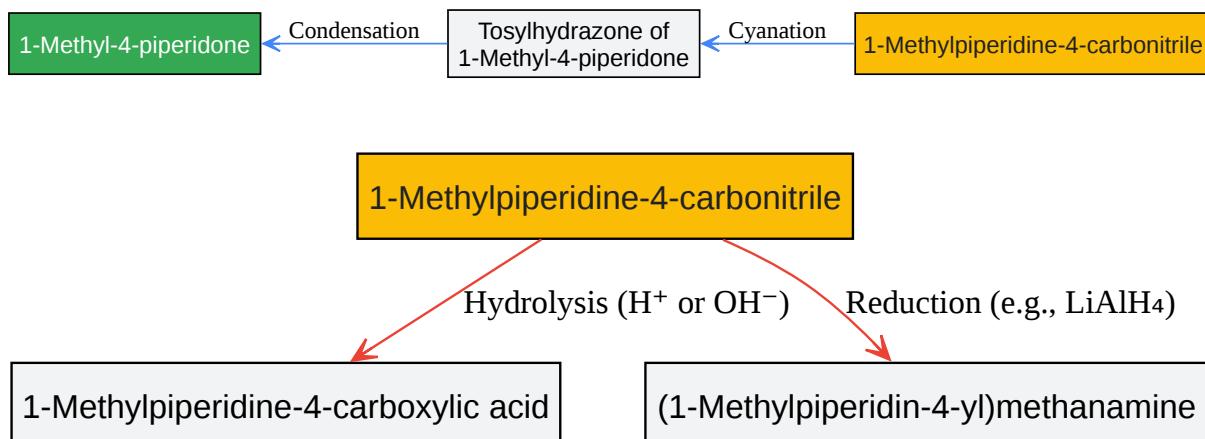
Technique	Feature	Predicted Chemical Shift / Wavenumber / m/z
<sup>1</sup> H NMR	N-CH <sub>3</sub> (singlet)	~2.2 - 2.5 ppm
Piperidine CH <sub>2</sub> (multiplets)	~1.5 - 3.0 ppm	
<sup>13</sup> C NMR	Nitrile (-C≡N)	~120 - 125 ppm
Piperidine Carbons	~25 - 55 ppm	
N-CH <sub>3</sub>	~46 ppm	
IR	C≡N Stretch	2210 - 2260 cm <sup>-1</sup> (sharp, medium)
C-H Stretch (aliphatic)	2850 - 2950 cm <sup>-1</sup> (strong)	
MS	Molecular Ion [M] <sup>+</sup>	124

## Chapter 3: Synthesis and Manufacturing

While several synthetic routes may exist, a common and logical approach involves the transformation of a readily available precursor, 1-methyl-4-piperidone. This strategy leverages well-established ketone chemistry.

## Retrosynthetic Analysis

The retrosynthetic analysis points to 1-methyl-4-piperidone as a logical starting material. The key transformation is the conversion of the C4 carbonyl group into a nitrile. This can be achieved through several methods, one of which is the Shapiro reaction or a variation thereof, proceeding through a tosylhydrazone intermediate.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 1-METHYL-PIPERIDINE-4-CARBONITRILE | 20691-92-3 [chemicalbook.com]
- To cite this document: BenchChem. [1-Methylpiperidine-4-carbonitrile chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314567#1-methylpiperidine-4-carbonitrile-chemical-structure-and-iupac-name>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)